{5-[(4-fluorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(furan-2-yl)methanone
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Overview
Description
N-[(4-FLUOROPHENYL)METHYL]-1-(FURAN-2-CARBONYL)-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-5-AMINE is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a furan-2-carbonyl group, a pyridin-3-yl group, and a 1,2,4-triazol-5-amine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-FLUOROPHENYL)METHYL]-1-(FURAN-2-CARBONYL)-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-5-AMINE typically involves multi-step organic synthesis. One common approach is to start with the preparation of the 1,2,4-triazole core, followed by the introduction of the fluorophenyl, furan-2-carbonyl, and pyridin-3-yl groups through various coupling reactions. Key steps may include:
Formation of the 1,2,4-triazole core: This can be achieved through the cyclization of appropriate hydrazine derivatives with formamide or other suitable reagents.
Introduction of the fluorophenyl group: This can be done via a nucleophilic aromatic substitution reaction using a fluorobenzyl halide.
Attachment of the furan-2-carbonyl group: This step may involve an acylation reaction using furan-2-carbonyl chloride.
Incorporation of the pyridin-3-yl group: This can be achieved through a Suzuki-Miyaura coupling reaction using a pyridin-3-yl boronic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(4-FLUOROPHENYL)METHYL]-1-(FURAN-2-CARBONYL)-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenated reagents, organometallic reagents, or other nucleophiles/electrophiles.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The unique combination of functional groups may make this compound useful in the design of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological pathways and interactions, particularly those involving its target enzymes or receptors.
Mechanism of Action
The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-1-(FURAN-2-CARBONYL)-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-5-AMINE will depend on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved will vary based on the biological context and the specific interactions of the compound with its targets.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-CHLOROPHENYL)METHYL]-1-(FURAN-2-CARBONYL)-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-5-AMINE
- N-[(4-BROMOPHENYL)METHYL]-1-(FURAN-2-CARBONYL)-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-5-AMINE
- N-[(4-METHOXYPHENYL)METHYL]-1-(FURAN-2-CARBONYL)-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-5-AMINE
Uniqueness
The uniqueness of N-[(4-FLUOROPHENYL)METHYL]-1-(FURAN-2-CARBONYL)-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-5-AMINE lies in the presence of the fluorophenyl group, which can impart distinct electronic properties and influence the compound’s reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C19H14FN5O2 |
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Molecular Weight |
363.3 g/mol |
IUPAC Name |
[5-[(4-fluorophenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C19H14FN5O2/c20-15-7-5-13(6-8-15)11-22-19-23-17(14-3-1-9-21-12-14)24-25(19)18(26)16-4-2-10-27-16/h1-10,12H,11H2,(H,22,23,24) |
InChI Key |
YEPOSLFYIVGVDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=N2)NCC3=CC=C(C=C3)F)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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